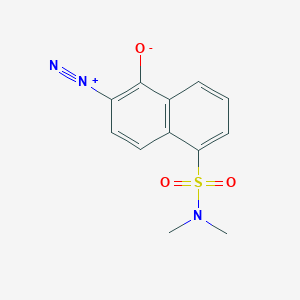
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is a chemical compound with the molecular formula C12H11N3O3S It is known for its unique structure, which includes a diazonium group and a dimethylsulfamoyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate typically involves the diazotization of 5-amino-2-(dimethylsulfamoyl)naphthalene. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction can be represented as follows:
5-Amino-2-(dimethylsulfamoyl)naphthalene+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the naphthalene ring.
Coupling Reactions: Azo compounds with extended conjugation and vivid colors.
Reduction Reactions: The corresponding amine derivative of the naphthalene ring.
Applications De Recherche Scientifique
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo substitution or coupling reactions with nucleophiles. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-5-methylsulfonylnaphthalen-1-olate
- 2-Diazonio-5-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88429-10-1 |
|---|---|
Formule moléculaire |
C12H11N3O3S |
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
2-diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate |
InChI |
InChI=1S/C12H11N3O3S/c1-15(2)19(17,18)11-5-3-4-9-8(11)6-7-10(14-13)12(9)16/h3-7H,1-2H3 |
Clé InChI |
BMNLTDCWKYHPBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



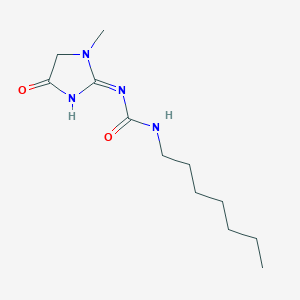
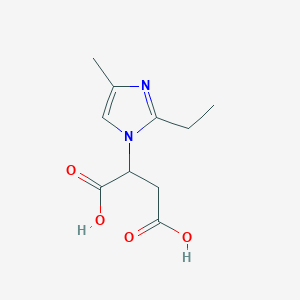
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
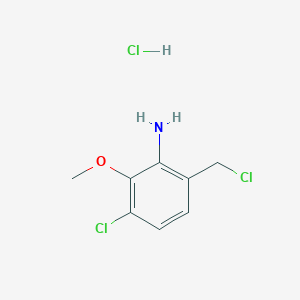

![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

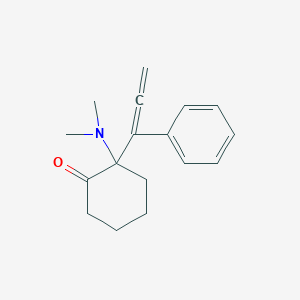
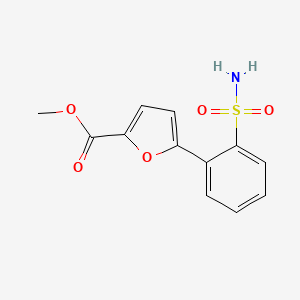
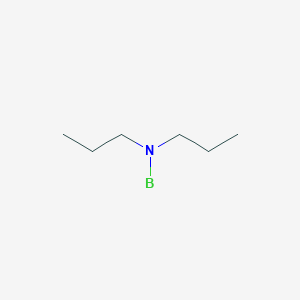
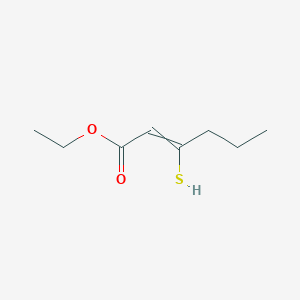

![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
